Cas no 2807467-57-6 (4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl)

4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- MFCD34763070
- 2807467-57-6
- 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl
-
- Inchi: 1S/C14H10BrF3O/c1-19-13-8-10(4-7-12(13)15)9-2-5-11(6-3-9)14(16,17)18/h2-8H,1H3
- InChI Key: INVXLHMATJPDEI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC)C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 329.98671g/mol
- Monoisotopic Mass: 329.98671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 9.2Ų
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB610236-10g |
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl; . |
2807467-57-6 | 10g |
€2104.30 | 2024-07-19 | ||
abcr | AB610236-1g |
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl; . |
2807467-57-6 | 1g |
€390.40 | 2024-07-19 | ||
abcr | AB610236-5g |
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl; . |
2807467-57-6 | 5g |
€1260.50 | 2024-07-19 | ||
abcr | AB610236-250mg |
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl; . |
2807467-57-6 | 250mg |
€221.70 | 2024-07-19 |
4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
Additional information on 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl
Recent Advances in the Study of 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 2807467-57-6)
The compound 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 2807467-57-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors. Its biphenyl core, combined with the presence of bromo, methoxy, and trifluoromethyl functional groups, offers a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the synthesis of targeted therapies for various cancers, leveraging its ability to interact with specific protein kinases involved in tumor proliferation.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl in inhibiting the activity of EGFR (Epidermal Growth Factor Receptor) mutants associated with non-small cell lung cancer (NSCLC). The study reported a significant reduction in tumor growth in preclinical models, with minimal off-target effects, suggesting a promising therapeutic window for further development.
Another notable application of this compound is in the field of neurodegenerative diseases. A recent publication in ACS Chemical Neuroscience explored its potential as a modulator of alpha-synuclein aggregation, a key pathological feature of Parkinson's disease. The researchers found that certain derivatives could effectively disrupt the formation of toxic oligomers, offering a new avenue for therapeutic intervention.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl. A 2022 paper in Organic Process Research & Development detailed a scalable and cost-effective method for its synthesis, employing palladium-catalyzed cross-coupling reactions. This development is expected to facilitate broader access to the compound for both academic and industrial research.
Despite these promising findings, challenges remain in the clinical translation of this compound and its derivatives. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies. Ongoing research is also exploring the compound's utility in other therapeutic areas, including inflammatory diseases and infectious diseases.
In conclusion, 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities make it a compelling subject for continued investigation. Future research should focus on optimizing its pharmacological properties and expanding its therapeutic potential across various disease areas.
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